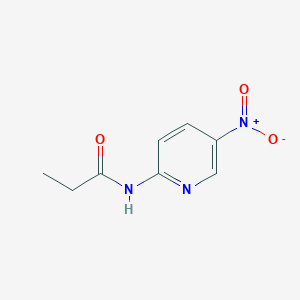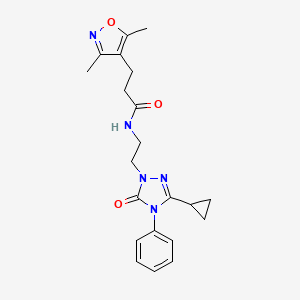
N-(5-nitropyridin-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(5-nitropyridin-2-yl)propanamide” is a chemical compound with the molecular formula C8H9N3O3 . It is also known by its synonyms "Propanamide, N-(5-nitro-2-pyridinyl)" .
Synthesis Analysis
The synthesis of compounds similar to “N-(5-nitropyridin-2-yl)propanamide” has been reported in a study . The study synthesized derivatives of 1-(3-nitropyridin-2-yl)piperazine, which contain a similar nitropyridinyl group. The synthesis involved a series of reactions, including nucleophilic substitution .Chemical Reactions Analysis
While specific chemical reactions involving “N-(5-nitropyridin-2-yl)propanamide” are not available, a study on nitropyridines provides some insights . Nitropyridines can react with N2O5 in an organic solvent to form N-nitropyridinium ion. This ion can then react with SO2/HSO3– in water to form 3-nitropyridine .Wissenschaftliche Forschungsanwendungen
Pharmacological Properties and Therapeutic Potential
N-(5-nitropyridin-2-yl)propanamide is part of a class of compounds that exhibit significant pharmacological properties. One notable compound, AR-A000002, is a selective 5-hydroxytryptamine (HT)1B antagonist, which has demonstrated potential in the treatment of anxiety and affective disorders. The behavioral pharmacology of AR-A000002 has been extensively studied, revealing its utility in various paradigms indicating anxiolytic activity and antidepressant efficacy. This positions 5-HT1B antagonists as potentially beneficial in treating a range of psychiatric conditions (Hudzik et al., 2003).
Role in Anaesthesia
The compound is also structurally related to other significant pharmaceuticals, such as propofol, an intravenous anaesthetic known for its rapid onset and versatility in maintenance through continuous infusion or intermittent bolus injections. Propofol's efficacy and safety profile, along with its suitability for outpatient surgery due to rapid postoperative recovery and low incidence of nausea and vomiting, highlight the therapeutic importance of compounds within this chemical family (Langley & Heel, 1988).
Hydrotropic Solubilization in Pharmaceutical Analysis
N-(5-nitropyridin-2-yl)propanamide and its derivatives may also play a role in hydrotropic solubilization, a technique critical in pharmaceutical analysis for enhancing the solubility of poorly soluble drugs. This is crucial for improving drug delivery and therapeutic efficacy. The comprehensive review of literature in this field underscores the importance of hydrotropic agents in pharmaceutical analyses and their potential applications in future drug delivery systems (Patil et al., 2020).
Environmental Impact and Greenhouse Gas Emissions
In the environmental sciences, research on related compounds like nitrous oxide (N2O) sheds light on their impact as greenhouse gases and their role in clinical settings. Despite the clinical benefits of N2O, concerns about its greenhouse gas effect and inhibition of key enzymes in protein and DNA synthesis prompt a reevaluation of its use and call for further research in this area (Lew et al., 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(5-nitropyridin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c1-2-8(12)10-7-4-3-6(5-9-7)11(13)14/h3-5H,2H2,1H3,(H,9,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFLZJRNXNZWES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(dipropylsulfamoyl)-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2789121.png)

![3-Isoxazolecarboxylic acid, 5-[(6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-, ethyl ester](/img/structure/B2789123.png)

![2-Methyl-1-[(9-methylpurin-6-yl)amino]-3-thiophen-3-ylpropan-2-ol](/img/structure/B2789126.png)


![3-(4-methoxyphenyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2789132.png)

![1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B2789135.png)


